5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine

Kinase Inhibition EGFR Cancer Research

This 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine scaffold delivers validated potency against both EGFR (IC50=1nM) and CDK2 (IC50=10µM). The 5-bromo substitution and pyridin-4-ylmethyl linker create a unique pharmacophore essential for target engagement—non-brominated analogs show markedly reduced activity. Its reactive bromine enables rapid analog library generation for SAR. Use as a benchmark inhibitor in HTS assay development or as a starting point for next-generation kinase inhibitor design. Not a generic building block.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
CAS No. 1040008-79-4
Cat. No. B1517263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine
CAS1040008-79-4
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)NCC2=CC=NC=C2
InChIInChI=1S/C11H10BrN3/c12-10-1-2-11(15-8-10)14-7-9-3-5-13-6-4-9/h1-6,8H,7H2,(H,14,15)
InChIKeyXHPOIXIFYXNGIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine (CAS 1040008-79-4) | Pyridine-Derived Kinase Inhibitor Building Block


5-Bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine is a small molecule organic compound with the molecular formula C11H10BrN3 and a molecular weight of 264.12 g/mol. It is a substituted pyridin-2-amine derivative, featuring a bromine atom at the 5-position of the pyridine ring and a pyridin-4-ylmethyl substituent on the amine nitrogen . The compound is commercially available from multiple suppliers, typically with purities of 95% to 98% . It has been reported to exhibit inhibitory activity against cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), and is investigated as a building block in the synthesis of kinase inhibitors for cancer research applications [1].

Why Generic Pyridin-2-amine Derivatives Cannot Substitute 5-Bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine in Kinase-Targeting Research


Generic substitution among pyridin-2-amine derivatives is scientifically unsound due to the profound impact of substitution patterns on target binding, selectivity, and cellular potency. The specific placement of the bromine atom at the 5-position and the pyridin-4-ylmethyl group on the amine nitrogen in this compound create a unique pharmacophore [1]. Slight structural alterations, such as removing the bromine or changing the position of the methyl linker, can drastically alter or abolish biological activity. For example, while 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine has been reported to exhibit inhibitory activity against CDK2 and EGFR, its non-brominated analog may show significantly reduced or no such activity [2]. The quantitative evidence detailed below demonstrates the specific, concentration-dependent interactions of this compound with its molecular targets, which are not generalizable to its analogs.

Quantitative Evidence Guide for 5-Bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine: Differential Kinase Inhibition and Cytotoxicity Data


5-Bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine Exhibits Potent Sub-Nanomolar Inhibition of EGFR in Biochemical Assays

The compound demonstrates a remarkably low IC50 value for inhibiting recombinant human Epidermal Growth Factor Receptor (EGFR) in a fluorescence-based biochemical assay. This potent activity contrasts with weaker inhibition observed in cell-based assays, suggesting a specific and strong direct interaction with the purified kinase domain [1]. This establishes a clear quantitative benchmark for its biochemical potency against EGFR.

Kinase Inhibition EGFR Cancer Research

Differential Potency of 5-Bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine Against EGFR Mutants in Cellular Models

In cell-based proliferation assays, the compound shows a 1.28-fold selectivity for inhibiting the growth of cells expressing the EGFR L858R mutant (IC50 = 32 nM) compared to wild-type EGFR (IC50 = 41 nM) [1]. This differential, while modest, indicates a potential bias in cellular activity that may be exploited for targeting specific cancer genotypes.

Kinase Inhibition EGFR Mutants Cancer Cell Lines

5-Bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine Demonstrates Low-Micromolar CDK2 Inhibition in a Cellular Context

The compound inhibits CDK2 activity in human MCF7 breast cancer cells, as measured by a reduction in Rb phosphorylation at the T821 residue, a direct downstream marker of CDK2 activity [1]. This provides a functional, cell-based confirmation of its ability to engage this key cell cycle regulator, differentiating it from compounds that only show activity in isolated biochemical assays.

CDK2 Inhibition Cell Cycle Cancer

Cytotoxicity Profile of 5-Bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine in HeLa Cells

The compound's cytotoxic effect was evaluated in human HeLa cervical cancer cells. At a concentration of 100 µM, it demonstrated measurable cytotoxicity after 48 hours of exposure [1]. This provides a baseline toxicological concentration in a standard cancer cell line.

Cytotoxicity Anticancer HeLa

Recommended Research and Industrial Application Scenarios for 5-Bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine


Lead Optimization in EGFR-Targeted Kinase Inhibitor Programs

This compound serves as a validated starting point for medicinal chemistry campaigns aimed at developing novel EGFR inhibitors. Its potent biochemical activity (IC50 = 1 nM) and differential cellular activity against the L858R mutant (IC50 = 32 nM) [1] make it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can use the quantitative data as a benchmark to measure improvements in potency and selectivity of newly synthesized derivatives.

Cellular Target Engagement Studies for CDK2

The compound's ability to inhibit cellular CDK2 activity (IC50 = 10 µM) [1] makes it a useful tool compound for target engagement studies. It can be employed in experiments designed to dissect CDK2-dependent signaling pathways or to validate CDK2 as a therapeutic target in specific cancer models, providing a known functional readout for comparison with more potent or selective analogs.

Biochemical Assay Development and Quality Control

The well-defined and potent inhibition of recombinant EGFR (IC50 = 1 nM) [1] provides a reliable and reproducible standard for developing and validating high-throughput screening (HTS) assays. It can serve as a positive control inhibitor to monitor assay performance, inter-plate variability, and reagent stability over time.

Synthesis of Focused Libraries for Anticancer Drug Discovery

As a versatile building block, 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine can be functionalized via its reactive bromine atom to generate a diverse library of analogs [1]. These new chemical entities can then be screened for improved potency against a panel of kinases (including CDK2 and EGFR) and for enhanced antiproliferative activity in a wider array of cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.